6-Fluoro-2,5-dimethylquinoline

Catalog No.
S9095600
CAS No.
113641-45-5
M.F
C11H10FN
M. Wt
175.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2,5-dimethylquinoline

CAS Number

113641-45-5

Product Name

6-Fluoro-2,5-dimethylquinoline

IUPAC Name

6-fluoro-2,5-dimethylquinoline

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

InChI

InChI=1S/C11H10FN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3

InChI Key

ATWVWVWZFFCWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)F)C

6-Fluoro-2,5-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic compound. The presence of a fluorine atom at the sixth position and two methyl groups at the second and fifth positions contributes to its unique chemical and biological properties. This compound is characterized by its molecular formula C10H8FNC_{10}H_{8}FN and a molecular weight of approximately 177.18 g/mol. Its structure features a bicyclic system composed of a benzene ring fused to a pyridine ring, which is typical for quinolines.

, including:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under specific conditions.
  • Electrophilic Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Oxidation and Reduction: This compound can be oxidized to form quinoline N-oxides or reduced to yield dihydroquinolines.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium amide or thiourea in polar solvents like dimethylformamide.
  • Electrophilic Substitution: Bromine or chlorine in the presence of Lewis acids like aluminum chloride.
  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Sodium borohydride or lithium aluminum hydride.

6-Fluoro-2,5-dimethylquinoline exhibits significant biological activity, particularly in medicinal chemistry. It has been investigated for its potential as:

  • Antimicrobial Agent: Studies have shown that derivatives of this compound possess antibacterial properties, making them candidates for developing new antibiotics

    6-Fluoro-2,5-dimethylquinoline has various applications:

    • Pharmaceutical Development: It serves as a scaffold for synthesizing new drugs targeting bacterial infections and cancer cells.
    • Material Science: Its derivatives are explored for use in advanced materials due to their unique electronic properties.
    • Chemical Research: Used as a building block in organic synthesis to create more complex molecular architectures.

The synthesis of 6-fluoro-2,5-dimethylquinoline can be achieved through several methods:

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